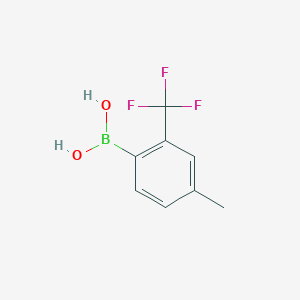

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid

Overview

Description

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid, also known as 4-M-TFPBA, is a boronic acid derivative that has been studied extensively for its potential applications in various scientific research fields. It has been found to possess a variety of properties, including strong acidity, very low toxicity, and high stability. These characteristics make 4-M-TFPBA an ideal candidate for use in a range of laboratory experiments, from organic synthesis to biochemical analyses.

Scientific Research Applications

Pharmaceutical Research

(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid: is utilized in pharmaceutical research, particularly in the synthesis of drug candidates. Its boronic acid group is instrumental in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing complex organic molecules . This reaction is widely used for the creation of biologically active compounds, including potential medications.

Material Science

In material science, this compound serves as a building block for creating new materials. Its unique structure allows for the development of organic electronic devices and polymeric materials . The boronic acid moiety can be used to introduce boron into polymers, which can alter their physical properties and potentially lead to new types of materials .

Analytical Chemistry

In analytical chemistry, (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid can be used as a reagent or standard in chromatographic methods to quantify or identify other compounds. Its stability and reactivity make it suitable for use in various analytical techniques .

Biochemistry

This compound finds applications in biochemistry for studying enzyme interactions and metabolic pathways . The trifluoromethyl group can act as a bioisostere, mimicking the metabolic properties of other functional groups in biochemical assays .

Environmental Science

In environmental science, researchers may use (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid to study the environmental fate of boronic acids and their derivatives. It can also be used to develop sensors for detecting boron-containing compounds in environmental samples .

Agricultural Chemistry

The compound’s role in agricultural chemistry includes the development of new agrochemicals . Its boronic acid group can be crucial for creating molecules with herbicidal or fungicidal properties, contributing to the protection of crops and yield improvement .

Mechanism of Action

Target of Action

The primary target of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

properties

IUPAC Name |

[4-methyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOJXIIVCMNOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609595 | |

| Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1021860-94-5 | |

| Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.